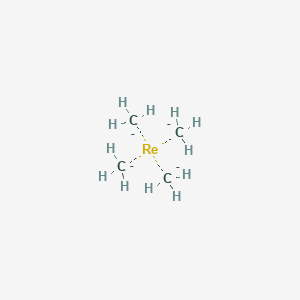
Tetramethyl-rhenium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethyl-rhenium is an organometallic compound that features a rhenium atom bonded to four methyl groups
準備方法
Synthetic Routes and Reaction Conditions: Tetramethyl-rhenium can be synthesized through the reaction of rhenium pentachloride with methyl lithium in an ether solvent. The reaction typically proceeds under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
ReCl5+5CH3Li→Re(CH3)4+5LiCl
Industrial Production Methods: While industrial production methods for this compound are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. The use of automated reactors and controlled environments ensures consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming higher oxidation state compounds such as rhenium oxides.
Reduction: It can also be reduced to lower oxidation states, although these reactions are less common.
Substitution: The methyl groups in this compound can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halides or phosphines in the presence of a suitable catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Rhenium oxides and other higher oxidation state compounds.
Reduction: Lower oxidation state rhenium compounds.
Substitution: Various organometallic complexes with different ligands.
科学的研究の応用
Tetramethyl-rhenium has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Research is ongoing into its potential use in biological systems, particularly in imaging and as a therapeutic agent.
Medicine: Its unique properties make it a candidate for radiopharmaceuticals, especially in cancer treatment.
Industry: this compound is explored for its use in advanced materials, including high-performance alloys and electronic components.
作用機序
The mechanism by which tetramethyl-rhenium exerts its effects depends on the specific application. In catalysis, it typically acts by facilitating the formation or breaking of chemical bonds through its ability to change oxidation states. In biological systems, it may interact with cellular components, inducing effects such as apoptosis in cancer cells through the generation of reactive oxygen species.
類似化合物との比較
- Tetramethyl-titanium
- Tetramethyl-zirconium
- Tetramethyl-hafnium
Comparison: Tetramethyl-rhenium is unique due to the presence of the rhenium atom, which has a higher atomic number and different electronic configuration compared to titanium, zirconium, and hafnium. This results in distinct chemical properties, such as higher oxidation states and different catalytic behaviors. Additionally, rhenium’s ability to form stable complexes with various ligands makes it particularly versatile in applications ranging from catalysis
特性
CAS番号 |
62534-79-6 |
|---|---|
分子式 |
C4H12Re-4 |
分子量 |
246.35 g/mol |
IUPAC名 |
carbanide;rhenium |
InChI |
InChI=1S/4CH3.Re/h4*1H3;/q4*-1; |
InChIキー |
XXKMERJLHIHCIY-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


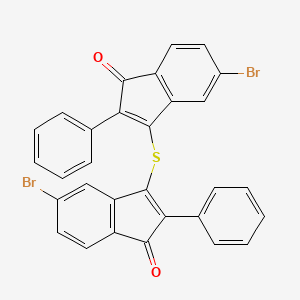
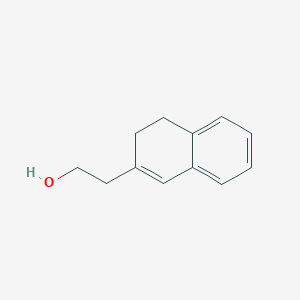

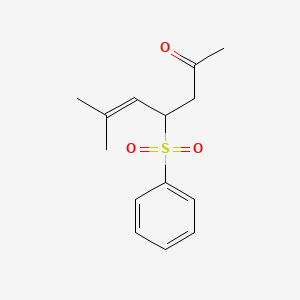
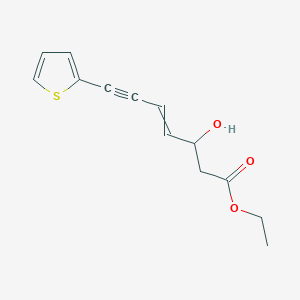
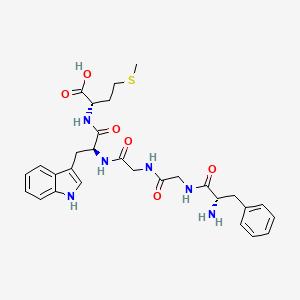

![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
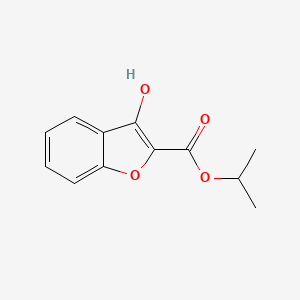

![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)

![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)
